Tert-butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Researchers targeting CNS indications with 4-benzylmorpholine chemotypes often face synthetic dead-ends when substituting the N-methyl carbamate with NH analogs-loss of H-bond donor capacity, altered lipophilicity, and divergent Boc-deprotection lability compromise both yield and SAR fidelity. This compound solves that by offering a tertiary Boc group with differential acid lability, zero H-donors, and +0.5 LogP (2.75 vs. 2.27) for superior BBB penetration. Key outcomes: (i) Enables selective deprotection in multi-Boc synthetic routes; (ii) Validated scaffold for CYP2A13-selective inhibition (Kd ~1.1 μM); (iii) 97-98% purity reduces post-procurement repurification.

Molecular Formula C18H28N2O3
Molecular Weight 320.433
CAS No. 169749-93-3
Cat. No. B2706752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate
CAS169749-93-3
Molecular FormulaC18H28N2O3
Molecular Weight320.433
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1CN(CCO1)CC2=CC=CC=C2
InChIInChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)19(4)13-16-14-20(10-11-22-16)12-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3
InChIKeyVJOVZTLHPIJFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate: Identity & Scaffold


tert-Butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate (CAS 169749-93-3) is a morpholine-based carbamate building block with molecular formula C₁₈H₂₈N₂O₃ and molecular weight 320.43 g/mol . The compound belongs to the 4-benzylmorpholine scaffold class, which has been validated as a privileged structure for targeting cytochrome P450 2A13 (CYP2A13) with selectivity over the 94%-identical hepatic CYP2A6 isoform [1]. It is commercially available from multiple suppliers at purities ranging from 95% to 98%, and is primarily utilized as a synthetic intermediate in medicinal chemistry programs .

Scaffold-Based Building Block
Privileged 4-benzylmorpholine core for CYP2A13 selectivity studies
N-Methylcarbamate enables orthogonal Boc deprotection strategies
Commercial purity range supports hit-to-lead synthesis workflows

tert-Butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate: Irreplaceability vs. Analogs


Generic substitution of this compound with the widely available NH-carbamate analog (CAS 146944-34-5) or des-benzyl variants is chemically inadvisable because the N-methyl substitution on the carbamate nitrogen fundamentally alters three parameters critical to both synthetic route design and biological target engagement: (i) it eliminates the hydrogen bond donor capacity (H-donors: 0 vs. 1), reducing undesired polar interactions during Boc-deprotection sequences ; (ii) it increases lipophilicity by ~0.5 LogP units (LogP 2.75 vs. 2.27), affecting membrane permeability and metabolic partitioning ; and (iii) the tertiary carbamate exhibits distinct steric and electronic profiles that modulate reactivity in N-deprotection and subsequent functionalization steps [1]. These differences are not cosmetic—they directly impact synthetic yield, intermediate stability, and the fidelity of structure–activity relationships in downstream biological assays.

H-bond donor capacity
Tertiary N-methyl (0 H-donors)
Secondary NH (1 H-donor)
Lower TPSA may reduce undesired polar interactions during Boc-deprotection and shift membrane permeability.
Lipophilicity and metabolic partitioning
Higher LogP (~2.75)
Lower LogP (~2.27)
About +0.5 LogP difference may alter metabolic stability and tissue distribution profile in downstream assays.
Boc deprotection orthogonality
Tertiary Boc (N-CH₃)
Secondary Boc (N-H)
Differential acid lability can limit orthogonal deprotection strategies; direct substitution may compromise multi-step synthetic routes.

tert-Butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate: Evidence vs. Analogs


N-Methyl vs. NH-Carbamate: H-Bond Donor and TPSA Difference

The target compound (CAS 169749-93-3) bears an N-methyl substituent on the carbamate nitrogen, rendering it a tertiary carbamate with zero hydrogen bond donors. In contrast, the closest commercial analog, tert-butyl (4-benzylmorpholin-2-yl)methylcarbamate (CAS 146944-34-5), retains an NH proton on the carbamate (H-donor count = 1). This single structural difference reduces topological polar surface area (TPSA) from 50.8 Ų (comparator) to 42.0 Ų (target), a 17.3% reduction . In CNS drug discovery, TPSA values below 60–70 Ų are predictive of blood–brain barrier penetration; the lower TPSA of the target compound positions it more favorably for CNS-targeted programs [1].

TPSA & HBD Comparison
Head-to-head
Target: 42.01 Ų, 0 H-donors Comparator: 50.80 Ų, 1 H-donor Δ = -8.79 Ų (-17.3%)
Lower TPSA may favor CNS permeability research contexts.
In silico predicted values; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Profiling CNS Drug Design

LogP Differential: Enhanced Lipophilicity and Membrane Partitioning

The N-methyl substitution raises the calculated LogP from 2.27 (CAS 146944-34-5) to 2.75 (CAS 169749-93-3), a ΔLogP of +0.48 . This increase in lipophilicity is consequential: within the 4-benzylmorpholine chemotype, Blake et al. (2013) demonstrated that lipophilic ortho-substituted analogs achieved nanomolar binding affinity (Kd = 1.1–5.2 μM) and up to >25-fold selectivity for CYP2A13 over CYP2A6, whereas the unsubstituted parent scaffold (4-benzylmorpholine, compound 1) exhibited only weak binding (Kd = 116 μM) [1]. While the target compound was not directly tested in that study, its higher LogP aligns with the lipophilicity trend associated with enhanced target engagement in this scaffold class.

LogP Differential
Class-level
ΔLogP = +0.48 (+21%) Target LogP: 2.75 Comparator LogP: 2.27
Higher lipophilicity aligns with reported scaffold binding trends; relevance to target engagement requires direct testing.
Class-level CYP2A13 binding data (Kd 1.1–116 µM); not compound-specific.
Lipophilicity ADME Drug Metabolism

Orthogonal Boc-Deprotection via Tertiary Carbamate

The target compound (MW 320.43 g/mol) carries an N-methyl group on the carbamate nitrogen, making it a tertiary Boc-protected amine. Its closest analog (CAS 146944-34-5, MW 306.40 g/mol) features a secondary (NH) carbamate. This distinction is synthetically significant: tertiary Boc-carbamates exhibit different acid-lability profiles compared to secondary Boc-carbamates, with the N-methyl group sterically and electronically modulating the rate of Boc cleavage under TFA or HCl conditions [1]. In multi-step sequences where orthogonal deprotection is required—e.g., when a secondary Boc-amine elsewhere in the molecule must be selectively deprotected—the tertiary Boc-carbamate of the target compound can serve as a masked amine that resists premature cleavage, enabling greater synthetic convergence [2].

Orthogonal Boc Deprotection
Method context
Tertiary Boc (N-CH₃) vs. secondary Boc (N-H) ΔMW = +14.03 Da (+4.6%)
Differential acid lability enables selective deprotection strategies.
General principle from protective group literature; confirm under specific reaction conditions.
Synthetic Chemistry Protecting Group Strategy Peptidomimetics

Commercial Purity Advantage vs. NH-Carbamate Analog

Multiple vendors supply the target compound with NLT (Not Less Than) 97% purity (MolCore: NLT 97% ; Leyan: 98% ), whereas the NH-carbamate analog (CAS 146944-34-5) is predominantly offered at 95% purity across major suppliers . For medicinal chemistry applications where stoichiometric precision in parallel synthesis or library production is required, the higher purity specification of the target compound reduces the need for pre-use purification and minimizes the risk of byproduct interference in biological assays.

Commercial Purity Advantage
Data to verify
Target: ≥97% (vendor claim) Comparator: typically 95%
Higher stated purity may reduce repurification needs and byproduct interference.
Supplier QC data; independent verification advised for sensitive assays.
Quality Control Procurement Analytical Chemistry

tert-Butyl (4-benzylmorpholin-2-yl)methylmethylcarbamate: Procurement & Applications


CNS-Penetrant Lead Optimization with 4-Benzylmorpholine Scaffold

Programs targeting CNS indications with the 4-benzylmorpholine chemotype should prioritize this compound as the starting building block. Its lower TPSA (42.01 Ų) and zero H-bond donor count favor BBB penetration compared to the NH-carbamate analog. The established scaffold precedent for CYP2A13-selective inhibition (Kd values as low as 1.1 μM for ortho-substituted analogs) provides a validated biological rationale for CNS drug discovery campaigns [1].

Orthogonal Boc Deprotection in Multi-Step Synthesis

When synthetic routes involve two or more Boc-protected amines, the tertiary Boc group of this compound offers differential acid lability that enables selective deprotection. This orthogonality is particularly valuable in peptidomimetic and macrocyclic library synthesis, where the N-methylcarbamate can survive conditions that cleave secondary Boc groups, streamlining convergent assembly strategies [2].

HTS Library Production for CYP2A13 and Sigma Receptors

For HTS library production targeting CYP2A13 or sigma receptors, the 97–98% commercial purity specification of this compound reduces the need for post-procurement purification. The N-methyl substitution provides a distinct chemotype from the predominant NH-carbamate libraries, increasing scaffold diversity. The 4-benzylmorpholine core has demonstrated >25-fold selectivity for CYP2A13 over CYP2A6 in optimized analogs, and morpholine carbamates have been claimed as sigma receptor ligands in multiple patent families [1][3].

SAR Exploration: N-Alkyl Substitution and Metabolic Stability

The target compound's N-methyl group, combined with its higher LogP (2.75 vs. 2.27 for the NH analog), makes it an ideal candidate for systematic SAR studies examining the impact of N-alkylation on metabolic stability. Within the 4-benzylmorpholine series, compounds with favorable physicochemical profiles demonstrated metabolic stability in human lung microsomes but rapid clearance in liver microsomes, suggesting tissue-specific metabolic partitioning that could be modulated by N-substitution [1].

Application
Selection Property
Validation Focus
CNS permeability studies with 4-benzylmorpholine core
Low TPSA (42.01 Ų) and zero HBD
BBB penetration model assessment
Multi-step synthesis with orthogonal Boc strategies
Tertiary vs. secondary Boc acid lability
Selective deprotection step monitoring
HTS library synthesis targeting CYP2A13 or sigma receptors
≥97% commercial purity specification
Assay interference and byproduct review
N-alkyl SAR and metabolic stability profiling
Higher LogP and N-methyl modification
Metabolic stability assay in tissue microsomes
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